

An In-depth Technical Guide to Cyclohexadecanone (CAS 2550-52-9)

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Compound of Interest

Compound Name: Cyclohexadecanone

Cat. No.: B1615262

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Abstract: This technical guide provides a comprehensive overview of **Cyclohexadecanone** (CAS 2550-52-9), a macrocyclic ketone of significant interest in the fragrance industry. This document details its physicochemical properties, commercial synthesis methods, and analytical protocols for purity assessment. While primarily used as a fragrance ingredient, this guide also explores the broader context of macrocyclic compounds in scientific research. Toxicological data is summarized to provide a complete safety profile. All quantitative data is presented in structured tables, and key processes are illustrated with diagrams to facilitate understanding.

Introduction to Cyclohexadecanone

Cyclohexadecanone, with the chemical formula C₁₆H₃₀O, is a saturated macrocyclic ketone. [1][2][3] It is a white, crystalline solid known for its powerful and tenacious musk-like odor, with some descriptions noting a slight animalic character.[1][4][5][6] This compound is a minor constituent of the natural musk scent derived from the civet gland.[1][3][5] In the fragrance industry, it is valued for its stability and substantivity, making it a key component in perfumes, lotions, and soaps.[1][4][6] Its commercial trade names include Isomuscone® and Homoexaltone.[1][2][6] From a chemical standpoint, it belongs to the macrocyclic ketone and derivatives structural group.[7]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **Cyclohexadecanone** are well-documented. These properties are crucial for its application in various formulations and for its analysis.

Physicochemical Data

The key physicochemical parameters for **Cyclohexadecanone** are summarized in the table below.

Property	Value	Source
CAS Number	2550-52-9	[1] [2]
Molecular Formula	C ₁₆ H ₃₀ O	[1] [2]
Molecular Weight	238.41 g/mol	[1] [2]
Appearance	White solid or colorless crystals	[1] [2]
Melting Point	56 °C - 66 °C	[1] [3] [5]
Boiling Point	138 °C @ 0.5 Torr; 339.75 °C (EPI Suite)	[1] [2]
Density	0.8962 g/cm ³ @ 60 °C	[1]
Vapor Pressure	0.000262 mm Hg @ 25 °C; 0.007 Pa @ 20°C	[1] [2]
Water Solubility	0.1915 mg/L; 130 µg/L @ 20°C	[1] [2]
Log P (o/w)	6.04 - 7.77	[1] [2]
Flash Point	>93 °C; 148.6°C	[2] [5]

Spectroscopic Profile

Detailed spectral data is essential for the structural elucidation and purity confirmation of **Cyclohexadecanone**. While specific spectra are not readily available in public databases, the expected characteristics can be inferred from its structure.

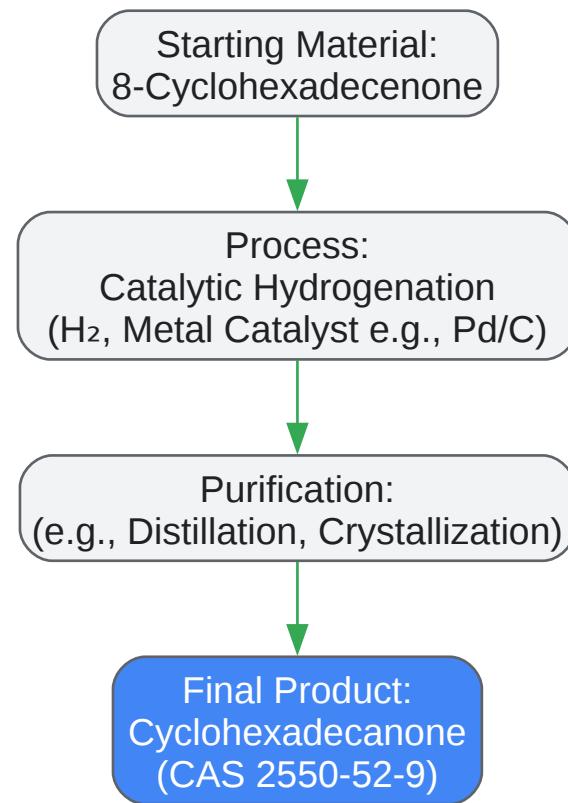
- ^1H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (approx. 1.2-2.5 ppm). The protons alpha to the carbonyl group (C=O) would appear as a multiplet at the downfield end of this range, around 2.2-2.4 ppm. The other methylene (-CH₂-) protons in the large ring would produce a series of overlapping multiplets at higher fields.
- ^{13}C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon in the range of 200-220 ppm. The carbons alpha to the carbonyl would appear around 40-50 ppm, with the remaining methylene carbons resonating in the 20-30 ppm range.
- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found between 1700 and 1725 cm⁻¹. Additional peaks around 2850-2950 cm⁻¹ would correspond to the C-H stretching of the methylene groups.[8]
- Mass Spectrometry (MS): In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 238. The fragmentation pattern would be characterized by a series of losses of small alkyl chains.

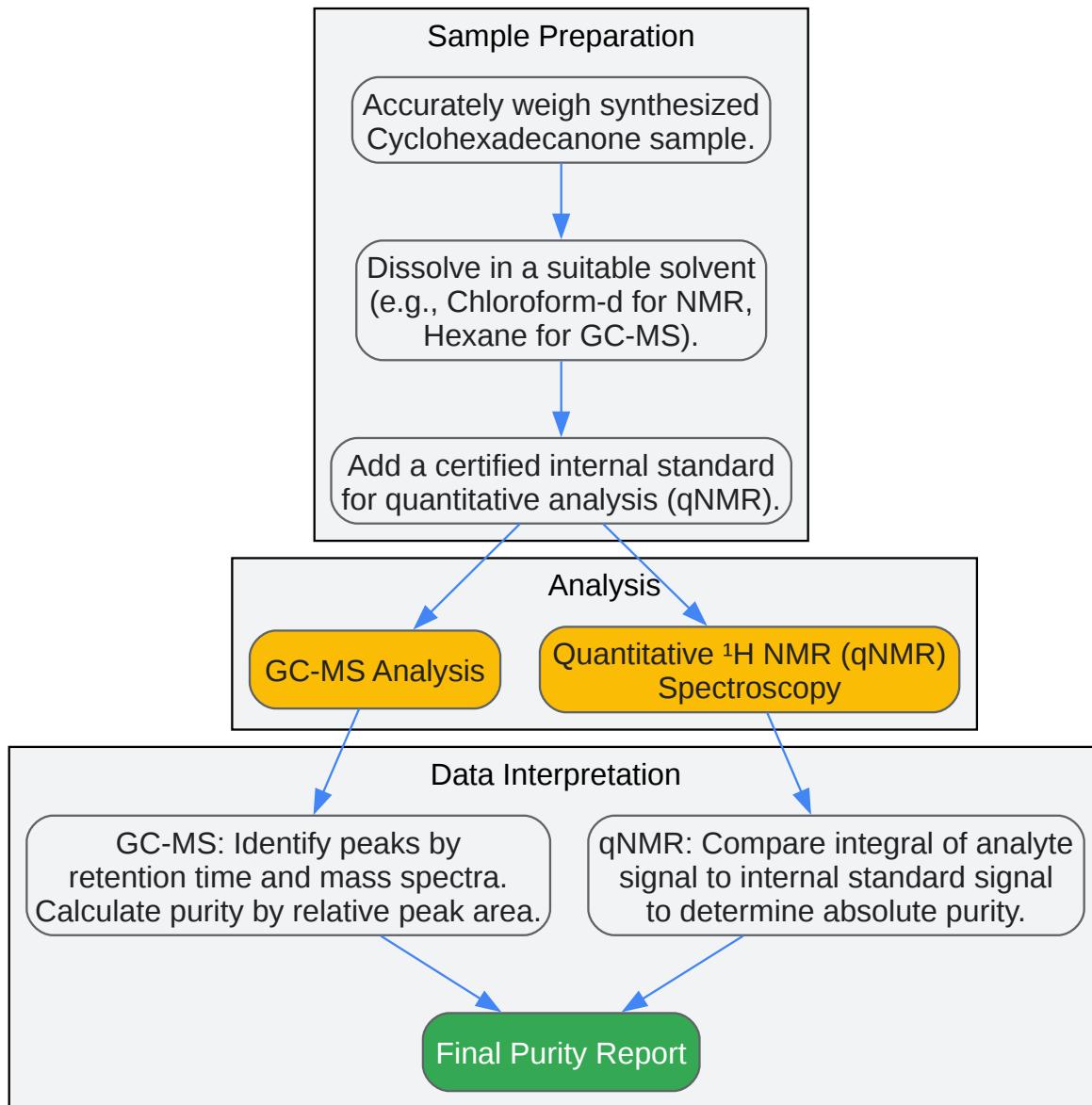
Synthesis and Manufacturing

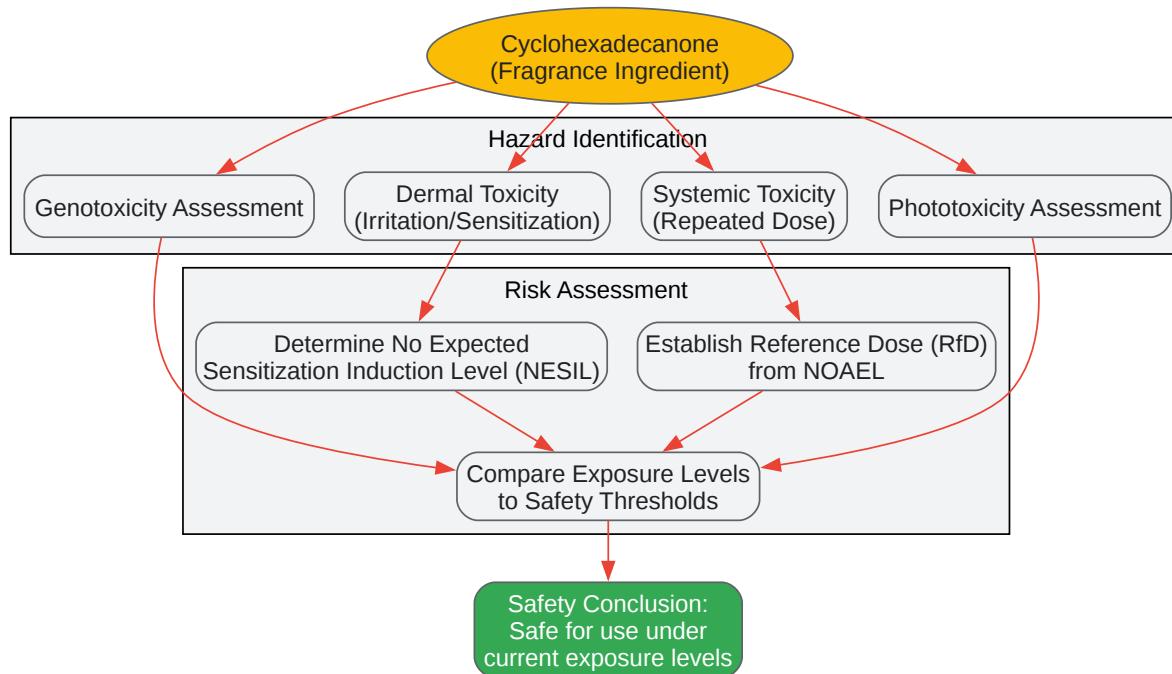
The primary commercial route for producing **Cyclohexadecanone** involves the catalytic hydrogenation of an unsaturated precursor.

Commercial Synthesis Workflow

Commercially, **Cyclohexadecanone** is manufactured by the hydrogenation of 8-cyclohexadecenone.[1][4][5] This process saturates the carbon-carbon double bond in the macrocycle to yield the desired ketone.





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